3-bromo-2-fluoro-5,6-dimethylpyridine
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Overview
Description
3-Bromo-2-fluoro-5,6-dimethylpyridine is a heterocyclic aromatic organic compound belonging to the pyridine family. It contains a nitrogen atom within its ring structure, making it a nitrogenous heterocycle. This compound is characterized by the presence of bromine and fluorine atoms at the 3rd and 2nd positions, respectively, and two methyl groups at the 5th and 6th positions. It is a colorless liquid with a molecular weight of 204 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-fluoro-5,6-dimethylpyridine typically involves halogenation reactions of pyridine derivatives. One common method is the direct halogenation of 2,5,6-trimethylpyridine using bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at a specific temperature to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5,6-dimethylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is the corresponding amine or alcohol.
Substitution: The major products include various substituted pyridines or other heterocyclic compounds.
Scientific Research Applications
3-Bromo-2-fluoro-5,6-dimethylpyridine is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules. Its applications include:
Chemistry: Used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryls.
Biology: Employed in the synthesis of bioactive compounds and probes for biological studies.
Medicine: Utilized in the development of pharmaceuticals and drug discovery processes.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-bromo-2-fluoro-5,6-dimethylpyridine exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium or other transition metals. The molecular targets and pathways involved are typically related to the formation of carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
3-Bromo-2-fluoro-5,6-dimethylpyridine is unique due to its specific halogenation pattern and the presence of both bromine and fluorine atoms. Similar compounds include:
3-Bromo-6-fluoro-2-methylpyridine: Similar halogenation pattern but different positions of halogens.
5-Bromo-2-methylpyridine: Contains only one halogen (bromine) and lacks fluorine.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains an amino group instead of halogens.
These compounds differ in their reactivity and applications due to variations in their molecular structures.
Properties
CAS No. |
2137579-23-6 |
---|---|
Molecular Formula |
C7H7BrFN |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
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